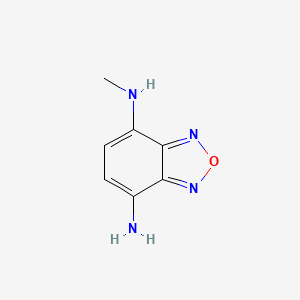![molecular formula C13H23NO B13161638 9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)
9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[331]nonan-3-ol is a bicyclic compound with a unique structure that includes a cyclopropylmethyl group and a methyl group attached to a nitrogen-containing bicyclic system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One method involves reacting the 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium complex catalyst . This process is cost-effective and simplifies the production of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of ruthenium complex catalysts in the reduction process suggests that scalable production methods could be developed based on this approach.
Análisis De Reacciones Químicas
Types of Reactions
9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: As mentioned, the compound itself is synthesized through a reduction process.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a ruthenium complex catalyst is used for the reduction process.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.
Biology: It may be used in studies related to its biological activity and potential therapeutic effects.
Medicine: The compound could be explored for its potential medicinal properties, including its use as a precursor for drug development.
Industry: It may have applications in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[331]nonan-3-ol involves its interaction with specific molecular targets and pathways
Comparación Con Compuestos Similares
Similar Compounds
9-Ethylbicyclo[3.3.1]nonan-9-ol: This compound has a similar bicyclic structure but with an ethyl group instead of a cyclopropylmethyl group.
9-Azabicyclo[3.3.1]nonan-3-ol: This compound lacks the cyclopropylmethyl and methyl groups, making it a simpler analog.
Uniqueness
The presence of the cyclopropylmethyl and methyl groups in 9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol makes it unique compared to its analogs. These groups can influence the compound’s reactivity, stability, and potential biological activity, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C13H23NO |
|---|---|
Peso molecular |
209.33 g/mol |
Nombre IUPAC |
9-(cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C13H23NO/c1-13(15)7-11-3-2-4-12(8-13)14(11)9-10-5-6-10/h10-12,15H,2-9H2,1H3 |
Clave InChI |
RAUIKOGZGAKGTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2CCCC(C1)N2CC3CC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


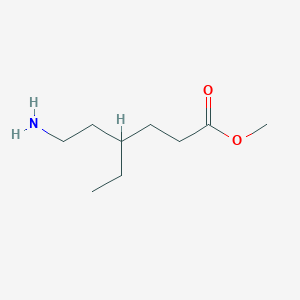
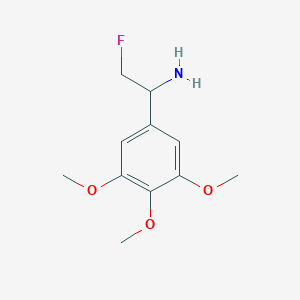
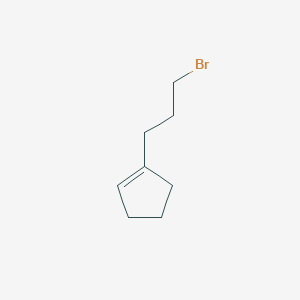
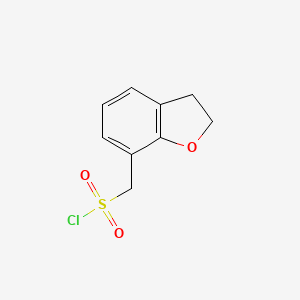

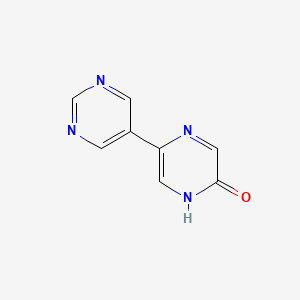
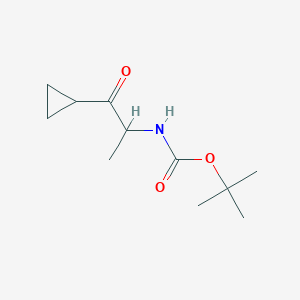
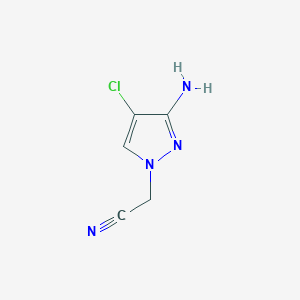


![Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13161606.png)
